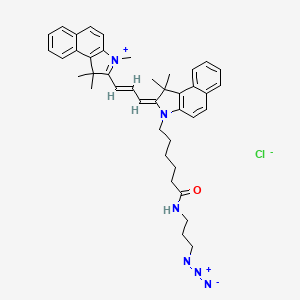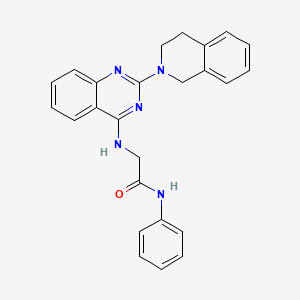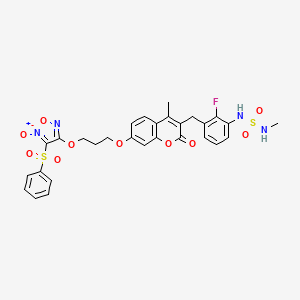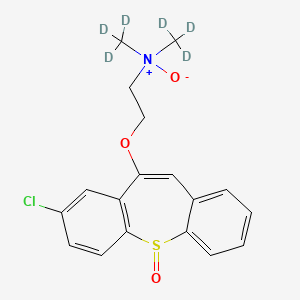
Zotepine N,S-Dioxide-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zotepine N,S-Dioxide-d6 is a deuterated derivative of Zotepine, an atypical antipsychotic drug. Zotepine itself is known for its high affinity for dopamine D1 and D2 receptors, as well as several serotonin receptors. The deuterated form, this compound, is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of Zotepine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Zotepine N,S-Dioxide-d6 involves the introduction of deuterium atoms into the Zotepine molecule. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or the use of deuterated reagents in the synthesis process. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified using techniques such as chromatography to ensure high purity and consistency.
化学反应分析
Types of Reactions
Zotepine N,S-Dioxide-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the compound back to its original form or other reduced states.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that can be used for further research and development.
科学研究应用
Zotepine N,S-Dioxide-d6 has several scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Zotepine in the body.
Metabolic Pathways: Investigating the metabolic pathways and identifying the metabolites formed.
Drug Development: Developing new derivatives and analogs for potential therapeutic use.
Biological Studies: Understanding the interaction of Zotepine with various biological targets, including receptors and enzymes.
Industrial Applications: Using the compound in the development of new pharmaceuticals and chemical processes.
作用机制
Zotepine N,S-Dioxide-d6 exerts its effects primarily through its interaction with dopamine and serotonin receptors. It acts as a dopamine antagonist with high affinity for D1 and D2 receptors, as well as several serotonin receptors, including 5-HT2a, 5-HT2c, 5-HT6, and 5-HT7 . The compound also inhibits the reuptake of noradrenaline and has serotonergic activity, contributing to its overall pharmacological profile.
相似化合物的比较
Similar Compounds
Zotepine: The non-deuterated form of Zotepine N,S-Dioxide-d6, used as an antipsychotic drug.
Nor-Zotepine: An active metabolite of Zotepine with similar pharmacological properties.
3-Hydroxyzotepine: Another metabolite of Zotepine with distinct biological activity.
2-Hydroxyzotepine: A metabolite formed through hydroxylation of Zotepine.
Zotepine-S-Oxide: A metabolite formed through oxidation of the sulfur atom in Zotepine.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which can alter its pharmacokinetic properties and provide valuable insights into the metabolism and action of Zotepine. The deuterated form is particularly useful in research settings where precise tracking of the compound and its metabolites is required.
属性
分子式 |
C18H18ClNO3S |
|---|---|
分子量 |
369.9 g/mol |
IUPAC 名称 |
2-(3-chloro-11-oxobenzo[b][1]benzothiepin-5-yl)oxy-N,N-bis(trideuteriomethyl)ethanamine oxide |
InChI |
InChI=1S/C18H18ClNO3S/c1-20(2,21)9-10-23-16-11-13-5-3-4-6-17(13)24(22)18-8-7-14(19)12-15(16)18/h3-8,11-12H,9-10H2,1-2H3/i1D3,2D3 |
InChI 键 |
YPJXYUPHDFUQDS-WFGJKAKNSA-N |
手性 SMILES |
[2H]C([2H])([2H])[N+](CCOC1=CC2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl)(C([2H])([2H])[2H])[O-] |
规范 SMILES |
C[N+](C)(CCOC1=CC2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



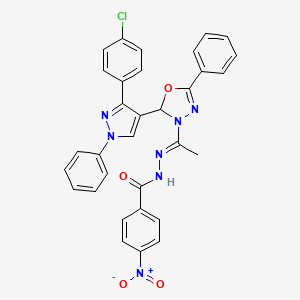
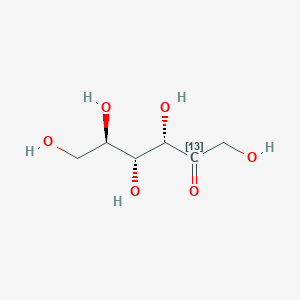
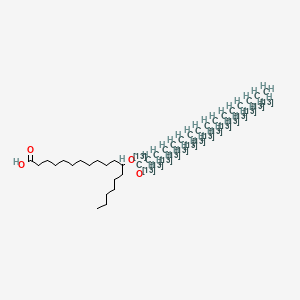
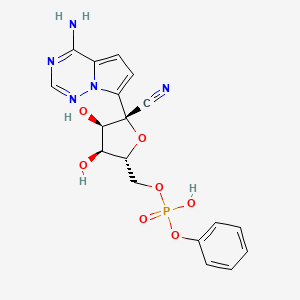

![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(11,11,12,12-tetradeuteriohexadecanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12412520.png)
